Spectroscopic Profiling and Structural Elucidation of 1-(4-Dimethylaminophenyl)heptan-1-one
Spectroscopic Profiling and Structural Elucidation of 1-(4-Dimethylaminophenyl)heptan-1-one
Executive Summary: The Push-Pull Electronic System
1-(4-Dimethylaminophenyl)heptan-1-one (C₁₅H₂₃NO) is a highly polarized aryl ketone characterized by a lipophilic heptyl chain and an electron-rich para-dimethylamino headgroup. This specific structural framework—a p-aminoaryl ketone—is of critical importance in the development of advanced photoinitiators, fluorescent probes, and serves as a structural analog in the forensic analysis of psychoactive cathinone derivatives[1].
From a spectroscopic standpoint, this molecule is a classic example of a "push-pull" electronic system. The dimethylamino group acts as a strong electron donor (+M mesomeric effect), while the carbonyl group acts as an electron acceptor (-M effect). As a Senior Application Scientist, I designed this guide to decode how this intramolecular charge transfer dictates the molecule's behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms. The baseline spectroscopic behavior of the aliphatic chain and the electronic effects of the headgroup are grounded against authoritative data for unsubstituted heptanophenone[2],[3] and 4-dimethylaminoacetophenone[4],[5].
Multi-modal spectroscopic workflow for structural elucidation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural characterization, data acquisition cannot be a passive process; it must be a self-validating system where each step confirms the integrity of the prior one.
Protocol A: High-Resolution NMR Acquisition
Causality of Design: The extreme polarity difference between the electron-dense aromatic ring and the non-polar heptyl chain requires careful solvent selection and relaxation parameters to prevent signal truncation.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Choice Justification: CDCl₃ provides excellent solubility for both the lipophilic tail and polar headgroup, preventing micelle formation that broadens linewidths. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Shimming & Tuning: Execute automated gradient shimming (Z1-Z5) followed by manual fine-tuning. Validation: The TMS peak must exhibit a linewidth at half-height (W₁/₂) of < 0.5 Hz. If broader, magnetic field inhomogeneity will obscure the fine J-coupling of the heptyl chain.
-
¹H NMR Acquisition (400 MHz): Utilize a 30° pulse angle (zg30), 16 scans, and a 64k data point resolution. Crucially, set the relaxation delay (D1) to 2.0 seconds. Causality: The non-polar terminal methyl protons relax significantly slower than the aromatic protons; a 2.0s delay ensures complete longitudinal relaxation (T₁) for accurate integration.
-
¹³C NMR Acquisition (100 MHz): Employ power-gated broadband proton decoupling (zgpg30) with 1024 scans.
-
System Validation: Cross-reference the solvent residual peak (CHCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) against the TMS signal (0.00 ppm) to validate the calibration axis.
Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis
-
Background Collection: Clean the monolithic diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Sample Application: Deposit 2-3 mg of the neat compound onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate contact. Causality: The evanescent wave penetrates only ~0.5 to 2 µm into the sample; poor contact results in artificially weak high-frequency signals (e.g., C-H stretches).
-
Validation: A sharp, well-resolved peak at ~2925 cm⁻¹ (aliphatic C-H stretch) validates optimal crystal-to-sample contact. Baseline transmittance must remain >95% in non-absorbing regions.
Spectroscopic Causality and Data Synthesis
Nuclear Magnetic Resonance (NMR) Mapping
The ¹H NMR spectrum of 1-(4-Dimethylaminophenyl)heptan-1-one is defined by the profound electronic influence of the para-substituents. The nitrogen lone pair delocalizes into the aromatic pi-system, creating high electron density at the ortho positions relative to the amine. Consequently, the H-3 and H-5 protons are heavily shielded, resonating upfield at ~6.65 ppm [4]. Conversely, the electron-withdrawing carbonyl group deshields the H-2 and H-6 protons, pushing them downfield to ~7.90 ppm . This creates a classic, widely separated AA'BB' splitting pattern characteristic of strongly polarized para-substituted benzenes.
The aliphatic chain behaves as a standard unbranched alkyl system, with the α-methylene protons appearing as a triplet at 2.90 ppm , slightly shielded compared to unsubstituted heptanophenone due to the electron-donating nature of the distant amine[2].
FT-IR: The Softened Carbonyl
In a standard aliphatic ketone, the C=O stretching frequency typically appears near 1715 cm⁻¹. However, in this molecule, the FT-IR spectrum reveals a C=O stretch at 1665 cm⁻¹ . Mechanistic Causality: The +M effect of the dimethylamino group pushes electron density through the phenyl ring and into the carbonyl oxygen's pi-antibonding orbital. This increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber[5].
Mass Spectrometry: Alpha-Cleavage Dominance
Under standard 70 eV Electron Ionization (EI), the molecular ion [M]⁺• is observed at m/z 233. The fragmentation is overwhelmingly driven by α-cleavage , a hallmark of alkyl aryl ketones[3]. The homolytic cleavage of the C(carbonyl)-C(alpha) bond expels a neutral hexyl radical (•C₆H₁₃), leaving behind a highly stable, resonance-stabilized acylium ion at m/z 148 . This ion forms the base peak (100% relative abundance). Subsequent decarbonylation (-28 Da) yields the aryl cation at m/z 120.
Primary electron ionization (EI) mass spectrometry fragmentation pathway.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Note |
| H-2, H-6 (Aromatic) | 7.90 | Doublet | 9.0 | 2H | Deshielded by C=O (-M effect) |
| H-3, H-5 (Aromatic) | 6.65 | Doublet | 9.0 | 2H | Shielded by NMe₂ (+M effect) |
| -N(CH₃)₂ | 3.05 | Singlet | - | 6H | N-methyl protons |
| C(=O)-CH₂ (α) | 2.90 | Triplet | 7.5 | 2H | Deshielded by adjacent carbonyl |
| -CH₂- (β) | 1.70 | Quintet | 7.5 | 2H | Aliphatic chain |
| -CH₂- (γ, δ, ε) | 1.30 - 1.40 | Multiplet | - | 6H | Overlapping aliphatic envelope |
| -CH₃ (Terminal) | 0.88 | Triplet | 7.0 | 3H | Terminal methyl group |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Carbon Type |
| C=O (Carbonyl) | 198.5 | Quaternary (Cq) |
| C-N (Aromatic) | 153.3 | Quaternary (Cq) |
| C-H (Aromatic, ortho to C=O) | 130.6 | Methine (CH) |
| C-C(=O) (Aromatic) | 125.2 | Quaternary (Cq) |
| C-H (Aromatic, ortho to NMe₂) | 110.7 | Methine (CH) |
| -N(CH₃)₂ | 40.1 | Methyl (CH₃) |
| C(=O)-CH₂ (α) | 38.2 | Methylene (CH₂) |
| Aliphatic Chain (β, γ, δ, ε) | 31.8, 29.3, 24.8, 22.7 | Methylene (CH₂) |
| Terminal -CH₃ | 14.2 | Methyl (CH₃) |
Table 3: FT-IR and Mass Spectrometry Key Identifiers
| Technique | Key Signal | Assignment / Fragment | Structural Significance |
| FT-IR (ATR) | 1665 cm⁻¹ | C=O Stretching | Red-shifted due to extended conjugation |
| FT-IR (ATR) | 1600, 1525 cm⁻¹ | C=C Aromatic Stretch | Benzene ring skeletal vibrations |
| FT-IR (ATR) | 2950, 2925, 2855 cm⁻¹ | C-H Aliphatic Stretch | Confirms presence of the heptyl chain |
| MS (EI, 70 eV) | m/z 233 | [M]⁺• | Molecular Ion |
| MS (EI, 70 eV) | m/z 148 | [Me₂N-C₆H₄-C≡O]⁺ | Base peak (100%), formed via α-cleavage |
| MS (EI, 70 eV) | m/z 120 | [Me₂N-C₆H₄]⁺ | Decarbonylation of the acylium ion |
References[1] Title: EMCDDA framework and practical guidance for naming cathinones - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBPheCQrvwBFQPSFQ8BMP4DZscUk_ttTw-f3Cyqzx2mLkZDeTjisaYQ25G33ntZF5s9os9V6utCbrcXLhT1T6Wuv6eIx2hfU-lZC8TLoStVzFJqk8lZRcd26icjgmJpWLMqZZYiVWqfi_rxtDQ[2] Title: Heptanophenone | C13H18O | CID 74282 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcvAg523pCTyRzL6DtuWpCHUowxeMVy4HTZxlvKzAszFtfZPJBLvXXNgU70mrsYR2xROjN7k0GJ3bJabsKMbQlXCg3ZAZlCqfcjBzVLsXk7q-QXgAjff8PIcf5XsD4Hjpni59SIrpBQdoSjeq80z0Odhcf[4] Title: 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9g_xrckAAyAhRT09oL5Pc8u9_QcS8Reu1z-HHCxNfVBCF7ZlhbSMUtd2_YKSwqb4ueazBJEPw-djX51o2oEzDJxWe4sxl5CumtI7xkItSGs2uxAu1YV6NMfwrhVjnhCGTsUQJfnQ0YJ5pX4JI8DIFxSFkeWyedxnC0q0iQ23zvg==[5] Title: 4-N,N-Dimethylaminoacetophenone - the NIST WebBook. Source: nist.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvgNIvcJKhtMpLf8RlHSH4HwR3OLM6tUauBtkJHsN4lCN3IJiOqajjMdS6HxVdN51qI46I6NSbaRQZq060kj-Mes5sXIel_xE8vIpmD46YIMts19ssYOUbjXW6Awb9pQA1PE8TlIblokYTiC-7TGrl_Q==[3] Title: Heptanophenone - the NIST WebBook - National Institute of Standards and Technology. Source: nist.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhLkE9r190Y0uhUf0WPQAtVW8M4j5Q-7AWWtJ0FnkQmtumJy3_2JfcZeYUSorCQsi1M45zUbOflZWvoiquxjrHf4_b6T-eqs2SyqXYITXkSNZJ_2zOsE8O3KtAuxfH04wvDwni1PPwlhfAEZfQM9lFV8=
Sources
- 1. EMCDDA framework and practical guidance for naming cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptanophenone | C13H18O | CID 74282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heptanophenone [webbook.nist.gov]
- 4. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
